molecular formula C14H11N3O B14904169 3-cyano-N-(pyridin-4-ylmethyl)benzamide

3-cyano-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B14904169
M. Wt: 237.26 g/mol
InChI Key: QGGBOZFPPAZAAA-UHFFFAOYSA-N
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Description

3-Cyano-N-(pyridin-4-ylmethyl)benzamide is a benzamide derivative featuring a pyridin-4-ylmethylamine moiety attached to a 3-cyanobenzoyl group. This compound shares structural similarities with pharmacologically active benzamides, such as the antipsychotic CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide), but replaces the pyrazole ring with a pyridine-methyl group . The cyano group at the 3-position of the benzamide ring is a critical functional group, influencing electronic properties and intermolecular interactions.

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

3-cyano-N-(pyridin-4-ylmethyl)benzamide

InChI

InChI=1S/C14H11N3O/c15-9-12-2-1-3-13(8-12)14(18)17-10-11-4-6-16-7-5-11/h1-8H,10H2,(H,17,18)

InChI Key

QGGBOZFPPAZAAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-cyanobenzoyl chloride with pyridin-4-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. Additionally, the use of automated purification systems can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyridin-4-ylmethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-cyano-N-(pyridin-4-ylmethyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-cyano-N-(pyridin-4-ylmethyl)benzamide and related compounds:

Compound Name Substituents on Benzamide Molecular Weight (g/mol) Key Functional Groups Biological Activity/Application Synthesis Yield (if reported)
This compound 3-CN, N-(pyridin-4-ylmethyl) 237.25 Cyano, pyridine-methyl Potential CNS modulation (analogous to CDPPB) N/A
4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide 4-OCH₃, 3-CF₃, N-(pyridin-4-ylmethyl) 354.32 Methoxy, trifluoromethyl, pyridine-methyl Crystal structure analysis (ladder-type hydrogen bonding) Not specified
3-Cyano-N-(2-phenylquinazolin-4-yl)benzamide (37) 3-CN, N-(2-phenylquinazolin-4-yl) 350.38 Cyano, quinazoline-phenyl ABCG2 inhibition (anticancer potential) 5.5%
4-(Cyclohexylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzamide (18) 4-cyclohexylamino, 3-NH-(pyridin-4-ylmethyl), N-ethyl 352.45 Cyclohexylamino, ethylamide Ferroptosis inhibition 10%
3,5-Dinitro-N-(pyridin-4-ylmethyl)benzamide (PyMDN) 3,5-NO₂, N-(pyridin-4-ylmethyl) 316.27 Dinitro, pyridine-methyl Precursor for polyelectrolyte synthesis Not specified

Key Comparative Findings

Electronic and Steric Effects: The 3-cyano group in the target compound enhances electron-withdrawing properties compared to methoxy (4-OCH₃) or trifluoromethyl (3-CF₃) groups in the 4-methoxy analog . This may improve binding affinity to receptors requiring electron-deficient aromatic systems. The pyridin-4-ylmethyl group provides a planar geometry, as seen in the 4-methoxy analog’s crystal structure (dihedral angle: 74.97° between benzamide and pyridine rings), facilitating π-π stacking and hydrogen bonding .

Pharmacological Diversity: Quinazoline-containing analog (37): The quinazoline ring introduces rigidity and aromatic surface area, enhancing ABCG2 inhibition (anticancer activity) but reducing synthetic yield (5.5%) due to steric challenges . Ferroptosis inhibitors (18, 20): Substituents like cyclohexylamino or adamantyl groups increase lipophilicity (logP ~3.5–4.0), improving membrane permeability for ferroptosis inhibition .

Synthetic Accessibility: The target compound’s synthesis likely follows acylation protocols similar to CDPPB (amide coupling of 3-cyanobenzoic acid with pyridin-4-ylmethanamine) . Lower yields in analogs (e.g., 5.5% for compound 37) highlight challenges in introducing bulky substituents (e.g., quinazoline) .

The absence of polar groups (e.g., methoxy) in the target compound may result in lower solubility but improved blood-brain barrier penetration for CNS applications .

Data Tables

Table 1: Hydrogen Bonding Parameters in 4-Methoxy Analog

Donor–H⋯Acceptor D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H–A (°)
N1–H1N⋯O3 0.86 2.05 2.899 168
O3–H2O⋯O2 0.85 1.99 2.834 175
O3–H1O⋯N2 0.85 2.01 2.850 171

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